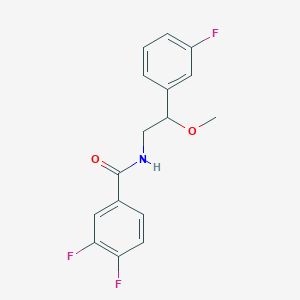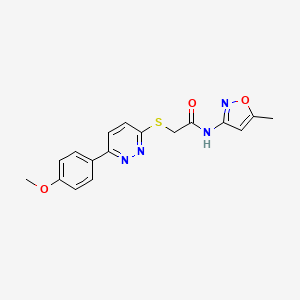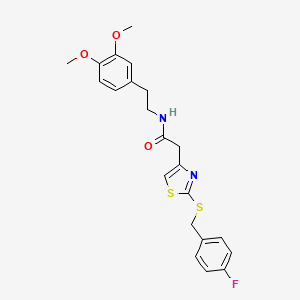![molecular formula C27H26N2O4 B2478754 6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one CAS No. 850824-74-7](/img/structure/B2478754.png)
6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Anticonvulsant Activity
Compounds related to 6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one have been synthesized and evaluated for their anticonvulsant activities. Specifically, derivatives of kojic acid, exhibiting structural similarities, showed significant anticonvulsant effects in models of maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizures without neurotoxicity, highlighting their potential in epilepsy treatment (Aytemir et al., 2010); (Aytemir et al., 2004).
Antimicrobial and Antifungal Activities
Further research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, sharing a core structural motif, demonstrated antimicrobial and antifungal properties. These findings suggest a potential for developing new antimicrobial agents based on the chemical structure of this compound (Bektaş et al., 2007).
Cytotoxic/Anticancer and CA Inhibitory Effects
Mannich bases derived from vanilin, including compounds with substituent piperazine units, were evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Certain derivatives exhibited promising activity, indicating potential research directions for cancer therapy and enzyme inhibition strategies (Gul et al., 2019).
Neuroprotection and Anti-ischemic Activity
The synthesis and characterization of cinnamide derivatives, including those with piperazine groups, have shown effectiveness against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction. These results suggest a potential for developing neuroprotective or anti-ischemic medications based on the chemical backbone of this compound (Zhong et al., 2018).
Serotonin Receptor Affinity
Research into derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group aimed at studying their affinity for serotonin 5-HT1A and 5-HT2A receptors revealed compounds with excellent activity. This highlights the potential of utilizing the structural framework of this compound for developing serotonin receptor modulators (Ostrowska et al., 2023).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Similar compounds have been found to interact with their targets leading to the inhibition of endoplasmic reticulum (er) stress and apoptosis . They also inhibit the NF-kB inflammatory pathway .
Biochemical Pathways
The compound likely affects the biochemical pathways related to neuroprotection and anti-inflammation. It has been suggested that it inhibits the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Eigenschaften
IUPAC Name |
6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-32-22-9-7-21(8-10-22)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-23(25(30)16-24(20)26)19-5-3-2-4-6-19/h2-10,15-17,30H,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRUWPWCBPRHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)



![4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B2478687.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2478689.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2478693.png)
![N-(3-chloro-4-fluorophenyl)-3-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2478694.png)